molecular formula C15H11ClO4 B6405127 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261991-22-3

6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405127
CAS RN: 1261991-22-3
M. Wt: 290.70 g/mol
InChI Key: DMOZQVCBBPPPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid (6-Cl-MCPBA) is an organic compound that has been studied extensively for its various scientific applications. It is a versatile, highly reactive molecule that has been used in a variety of research and laboratory experiments.

Scientific Research Applications

6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has a variety of scientific applications, including its use as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a precursor for the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds and as a reagent in the synthesis of amino acids. Additionally, 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% acts as an electrophile, and its reactivity is due to its electron-withdrawing chlorine atom. The chlorine atom is highly reactive and can react with nucleophiles, such as amines and alcohols, to form a variety of products. 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% can also react with other electrophiles, such as carbonyl compounds, to form carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% are largely unknown. While it has been used in a variety of research and laboratory experiments, its effects on the human body have not been extensively studied.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in lab experiments is its high reactivity. It is a versatile reagent that can be used in a variety of reactions and can form a variety of products. Additionally, it is relatively easy to synthesize in a laboratory setting.
However, there are some limitations to using 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in lab experiments. It is a highly reactive compound, which can make it difficult to handle and can lead to unwanted side reactions. Additionally, its effects on the human body have not been extensively studied, so its use in experiments involving humans should be approached with caution.

Future Directions

There are a number of potential future directions for research involving 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into its reactivity and synthesis could lead to the development of new and more efficient synthetic methods. In addition, research into its use as a catalyst for the synthesis of polymers could lead to the development of new materials with improved properties. Finally, research into its use as a reagent for the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized by reacting 4-methoxycarbonylphenylacetic acid with thionyl chloride and hydrochloric acid. The reaction is then quenched with aqueous sodium hydroxide, and the product is purified by column chromatography. The synthesis of 6-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

2-chloro-6-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-7-5-9(6-8-10)11-3-2-4-12(16)13(11)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOZQVCBBPPPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690722
Record name 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-22-3
Record name 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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